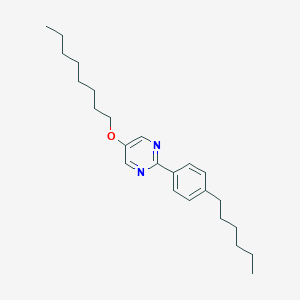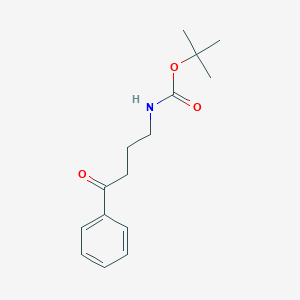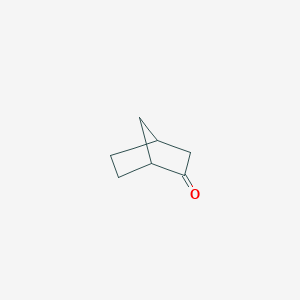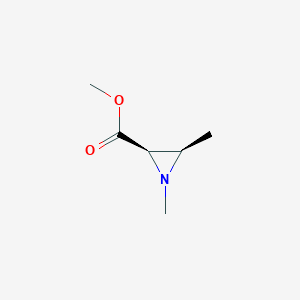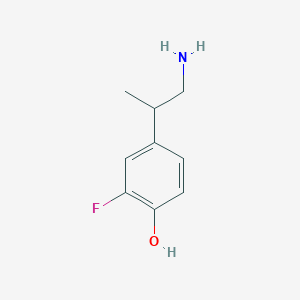
4-(1-Aminopropan-2-yl)-2-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Aminopropan-2-yl)-2-fluorophenol, also known as 2-Fluoroamphetamine (2-FA), is a synthetic compound that belongs to the class of amphetamines. It is a potent stimulant that has been found to have potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-FA has been used in scientific research as a tool to study the central nervous system. It has been found to have similar effects to other amphetamines, such as increased locomotor activity, hyperthermia, and increased dopamine release. It has also been used in studies to investigate the effects of amphetamines on cognitive function, such as attention and memory.
Mecanismo De Acción
The mechanism of action of 2-FA is similar to other amphetamines. It acts as a substrate for the dopamine transporter, which causes an increase in dopamine release from the presynaptic neuron. This leads to increased dopamine levels in the synaptic cleft, which can result in increased motivation, arousal, and euphoria.
Efectos Bioquímicos Y Fisiológicos
2-FA has been found to have similar effects to other amphetamines, such as increased heart rate, blood pressure, and body temperature. It has also been found to cause an increase in the release of other neurotransmitters, such as norepinephrine and serotonin. These effects can lead to increased alertness, energy, and feelings of well-being.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-FA in lab experiments is its potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the effects of dopamine release on behavior and cognition. However, like other amphetamines, 2-FA can be addictive and have potential for abuse, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-FA. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential as a tool for studying the role of dopamine in addiction and other psychiatric disorders. Additionally, further research is needed to determine the long-term effects of 2-FA use on the brain and behavior.
Métodos De Síntesis
The synthesis of 2-FA involves the reaction of 2-fluoronitrobenzene with isopropylamine, followed by reduction with iron powder. This method was first described in a patent by Boehringer Ingelheim in 1973.
Propiedades
Número CAS |
125036-97-7 |
|---|---|
Nombre del producto |
4-(1-Aminopropan-2-yl)-2-fluorophenol |
Fórmula molecular |
C9H12FNO |
Peso molecular |
169.2 g/mol |
Nombre IUPAC |
4-(1-aminopropan-2-yl)-2-fluorophenol |
InChI |
InChI=1S/C9H12FNO/c1-6(5-11)7-2-3-9(12)8(10)4-7/h2-4,6,12H,5,11H2,1H3 |
Clave InChI |
BXHZCLYKZORPOE-UHFFFAOYSA-N |
SMILES |
CC(CN)C1=CC(=C(C=C1)O)F |
SMILES canónico |
CC(CN)C1=CC(=C(C=C1)O)F |
Sinónimos |
Phenol, 4-(2-amino-1-methylethyl)-2-fluoro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



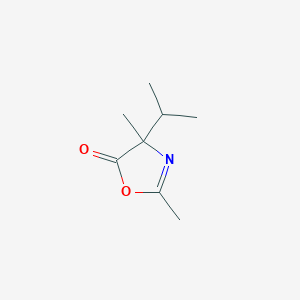


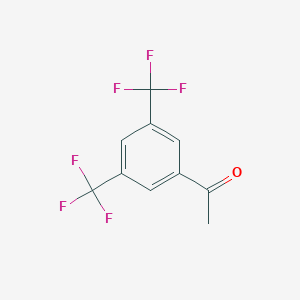

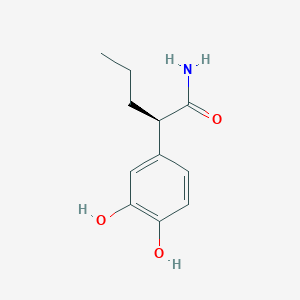
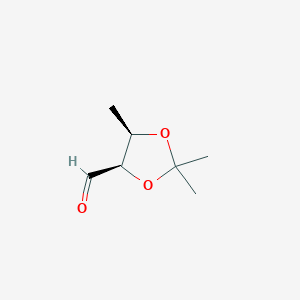
![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)

